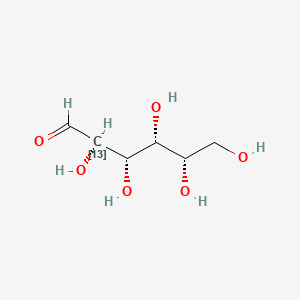
L-Idose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Idose-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled analogue of L-Idose. L-Idose itself is a rare sugar and the L-isomer of D-Idose. The carbon-13 labeling makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry, where it is used as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Idose-13C involves the incorporation of the carbon-13 isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One efficient method involves the preparation of thioglycoside derivatives of L-Idose, which avoids the tedious chromatographic separations of furanose and pyranose anomeric mixtures and affords the thioglycosides in a stereoselective manner .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .
Análisis De Reacciones Químicas
Types of Reactions: L-Idose-13C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in scientific research and drug development.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure the stability of the labeled compound .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to the formation of various derivatives, which are useful in further research applications .
Aplicaciones Científicas De Investigación
L-Idose-13C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it serves as a substrate alternative to D-glucose for measuring aldose reductase activity, providing insights into enzyme kinetics and inhibition studies . In medicine, this compound is used in metabolic flux analysis to study metabolic pathways and drug metabolism. In industry, it is employed in the development of new pharmaceuticals and the optimization of existing drug formulations .
Mecanismo De Acción
The mechanism of action of L-Idose-13C involves its incorporation into metabolic pathways as a labeled analogue of L-Idose. The carbon-13 labeling allows for precise tracking and quantitation of the compound in various biochemical processes. This enables researchers to study the pharmacokinetics and metabolic profiles of drugs, as well as the molecular targets and pathways involved in their action .
Comparación Con Compuestos Similares
L-Idose-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Similar compounds include D-Idose, D-Gulose, and D-Talose, which are also hexoses but lack the carbon-13 labeling. The carbon-13 labeling of this compound provides enhanced sensitivity and accuracy in scientific research applications, making it a valuable tool for studying metabolic pathways and drug development .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i3+1 |
Clave InChI |
GZCGUPFRVQAUEE-DSIGDVADSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


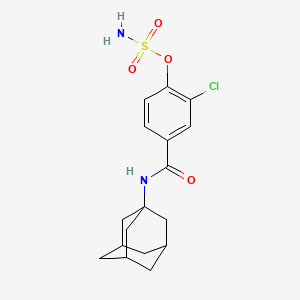
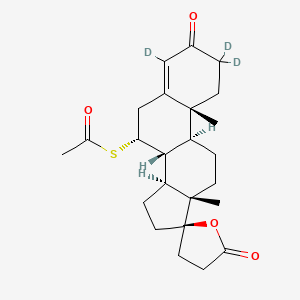
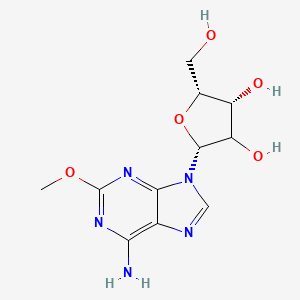
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)


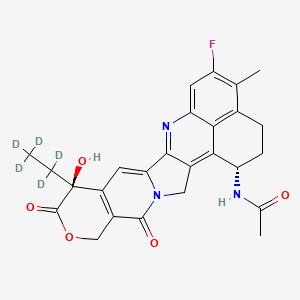


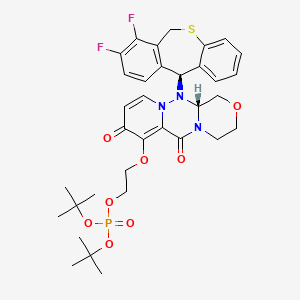
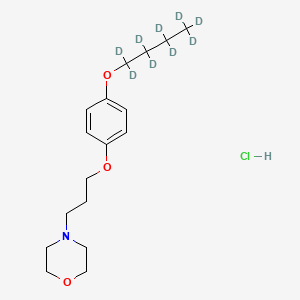


![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
